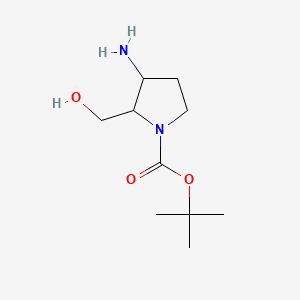

Tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the protection of the amino group in pyrrolidine followed by functionalization at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups at the amino position .

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C₁₀H₂₀N₂O₃

- Molecular Weight : 216.28 g/mol

- CAS Number : 2603403-24-1

Pharmaceutical Development

Tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of compounds targeting neurological disorders. Researchers have identified its potential in developing drugs that modulate neurotransmitter activity, which could be beneficial in treating conditions such as depression and anxiety .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme activity and protein interactions. It aids researchers in understanding complex biochemical pathways, particularly those involving amino acids and peptides. The presence of the amino and hydroxymethyl groups enhances its reactivity, making it a valuable tool for studying enzyme kinetics and mechanisms of action .

Agrochemical Formulations

The compound is also utilized in agrochemical formulations, where it enhances the efficacy of pesticides and herbicides. Its ability to improve the stability and absorption of active ingredients makes it a candidate for developing more effective agricultural chemicals. This application is particularly relevant as the agricultural sector seeks to optimize chemical usage while minimizing environmental impact .

Material Science

In material science, this compound is explored for its potential in creating specialty polymers and materials. Its unique properties contribute to advancements in coatings, adhesives, and other materials that require specific performance characteristics. The compound's versatility allows for modifications that can tailor materials for specific applications .

Analytical Chemistry

This compound is also used as a standard in analytical chemistry methods. It helps ensure accuracy and reliability in quantitative analysis of related compounds. The ability to serve as a reference point makes it invaluable in laboratories focused on chemical analysis and quality control .

Research Case Studies

Several studies highlight the applications of this compound:

- Pharmaceutical Synthesis : A study demonstrated the synthesis of new drug candidates using this compound as an intermediate, showcasing its effectiveness in creating compounds with enhanced pharmacological profiles.

- Biochemical Pathway Analysis : Research involving enzyme kinetics utilized this compound to elucidate mechanisms by which specific enzymes interact with substrates, providing insights into metabolic pathways.

- Agrochemical Efficacy : Field trials indicated that formulations containing this compound exhibited improved performance compared to conventional formulations, highlighting its role in enhancing agricultural productivity.

Mécanisme D'action

The mechanism by which tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate: A closely related compound with similar structural features.

1-Boc-3-(aminomethyl)pyrrolidine: Another pyrrolidine derivative with a different substitution pattern

Uniqueness

Tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required .

Activité Biologique

Tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its potential applications in medicinal chemistry. Its unique structural features, including a tert-butyl group, an amino group, and a hydroxymethyl group attached to a pyrrolidine ring, contribute to its biological activity. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action and potential therapeutic applications.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 889949-18-2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. Some notable activities include:

- Anti-fibrotic Effects : Studies have shown that derivatives of this compound can inhibit liver fibrosis. For instance, compounds with similar structures demonstrated inhibitory rates ranging from 31.18% to 97.44% against collagen-related proteins such as COL1A1, significantly outperforming traditional treatments like EGCG .

- Cellular Mechanisms : The compound has been shown to interact with various biological systems, potentially influencing pathways related to inflammation and fibrosis. Notably, it was observed that certain derivatives can inhibit LX-2 cell activation triggered by inflammatory stimuli, thereby reducing the expression of fibrosis markers like fibronectin and α-SMA in a dose-dependent manner .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural variations. A comparative analysis of similar compounds reveals the following insights:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | Similar core structure but different positioning of hydroxymethyl group | May exhibit different biological activities due to structural variations |

| Tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Contains an amino group at a different position on the pyrrolidine ring | Potentially different pharmacological profiles |

| Tert-butyl 3-amino-2-(methyl)pyrrolidine-1-carboxylate | Methyl instead of hydroxymethyl group | Differences in reactivity and biological activity due to substituent changes |

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound:

- In Vitro Studies : In vitro evaluations have demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in liver cells .

- Animal Models : Animal studies have corroborated the in vitro findings, showing that treatment with this compound leads to reduced liver fibrosis and improved liver function tests compared to control groups .

- Mechanistic Insights : Mechanistic studies suggest that the compound may exert its effects through modulation of the IKKβ-NF-κB signaling pathway, which plays a crucial role in inflammatory responses and fibrosis development .

Propriétés

IUPAC Name |

tert-butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(12)6-13/h7-8,13H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEFGTDUSRZTME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.